

The discovery and development of YHO-13177.

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Compound of Interest		
Compound Name:	YHO-13177	
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An In-depth Technical Guide to the Discovery and Development of **YHO-13177**, a Novel BCRP/ABCG2 Inhibitor

Introduction

YHO-13177 is a novel, potent, and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer.[1][2] Overexpression of BCRP in cancer cells leads to the efflux of various chemotherapeutic agents, reducing their intracellular concentration and therapeutic efficacy.[3][4] YHO-13177 was discovered through the screening of in-house chemical libraries by Yakult Honsha Co., Ltd.[1] It is an acrylonitrile derivative, chemically identified as (Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]acrylonitrile.[1]

Due to its low aqueous solubility, a water-soluble diethylaminoacetate prodrug, YHO-13351, was synthesized for in vivo applications.[1][2] YHO-13351 is rapidly and efficiently converted to the active compound YHO-13177 following administration.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of YHO-13177.

Mechanism of Action

YHO-13177 reverses BCRP-mediated multidrug resistance through a dual mechanism of action. The primary mechanism is the direct inhibition of the BCRP transporter's efflux function. [1] By blocking the pump, **YHO-13177** restores the intracellular concentration of co-

Foundational & Exploratory



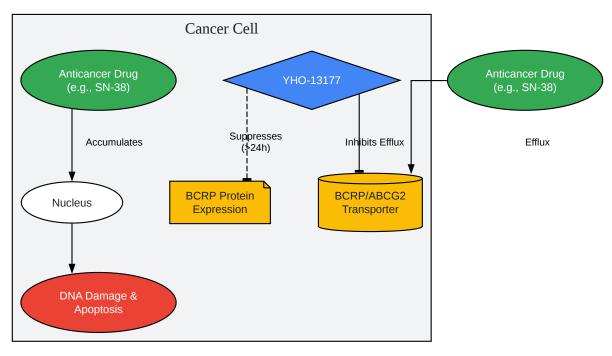


administered anticancer drugs that are BCRP substrates.[1][2] This effect is rapid, observed as early as 30 minutes after treatment in vitro.[1][2]

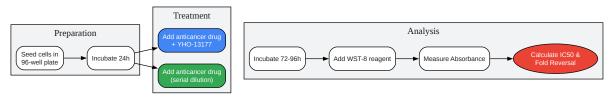
A secondary mechanism involves the partial suppression of BCRP protein expression.[1] Prolonged exposure (over 24 hours) to **YHO-13177** leads to a noticeable decrease in the amount of BCRP protein on the cell surface, without affecting the corresponding mRNA levels. [1][5] This suggests that **YHO-13177** may interfere with BCRP protein translation, stability, or trafficking.[1]

Importantly, **YHO-13177** is highly specific to BCRP. It does not inhibit other major ABC transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1), at concentrations effective for BCRP inhibition.[1][2]





BCRP Inhibition Pathway by YHO-13177



In Vitro Cytotoxicity Assay Workflow

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